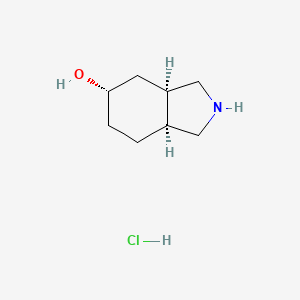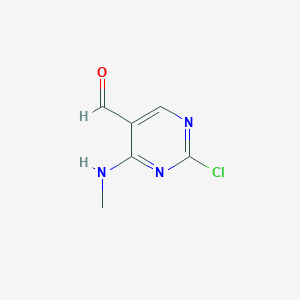
1-(4-Chlorophenyl)-3-(5-ethylpyridin-2-yl)propan-2-one
Overview
Description
1-(4-Chlorophenyl)-3-(5-ethylpyridin-2-yl)propan-2-one, also known as 4-chlorophenyl-3-ethylpyridine, is a synthetic compound that has been studied for its potential applications in various scientific research areas. This compound has a unique structure containing both a phenyl and an ethylpyridine moiety, which makes it an interesting material for the study of various biological and chemical processes.
Scientific Research Applications
Anti-inflammatory and Gastroprotective Properties
Research on chalcones, which are structurally similar to the compound , has demonstrated significant anti-inflammatory and gastroprotective activities. These compounds have been effective in inhibiting carrageenan-induced rat paw edema and showed dose-dependent anti-inflammatory activity. Additionally, certain chalcones exhibited significant gastroprotective activity comparable to that of cimetidine, indicating their potential in treating inflammatory conditions and gastric ulcers (Okunrobo et al., 2006).
Anticonvulsant Activities
Bis-Mannich bases and their structural isomers, including compounds with chlorophenyl groups, have been synthesized and evaluated for their anticonvulsant activities. These compounds demonstrated significant activity in maximum electroshock (MES) tests at various dose levels, indicating their potential as new anticonvulsant agents. The study's findings suggest that modifications in the chemical structure of these compounds can significantly alter their biological activity, highlighting the importance of structural optimization in drug development (Gul et al., 2007).
Environmental Pollutant Metabolism
The metabolism of environmental pollutants such as DDT and its derivatives has been extensively studied, given their persistence and bioaccumulation in the environment. These studies provide insights into the metabolic pathways of chlorinated compounds, including their conversion to phenolic derivatives and the role of oxidative metabolism. Such research is crucial for understanding the environmental and health impacts of persistent organic pollutants and for developing strategies to mitigate their effects (Gold & Brunk, 1983).
Hypoglycemic Activity
The synthesis and evaluation of phenylalkyloxiranecarboxylic acid derivatives, which share structural similarities with the compound , have demonstrated notable hypoglycemic activities in fasted rats. This research indicates the potential of such compounds in the development of new treatments for diabetes, with specific structural features leading to more effective substances (Eistetter & Wolf, 1982).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(5-ethylpyridin-2-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-12-5-8-15(18-11-12)10-16(19)9-13-3-6-14(17)7-4-13/h3-8,11H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBUPYBNYMIZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CC(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(5-ethylpyridin-2-yl)propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



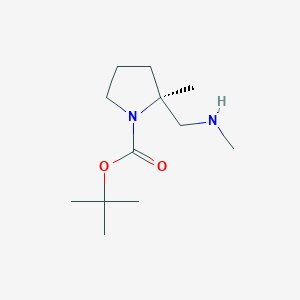
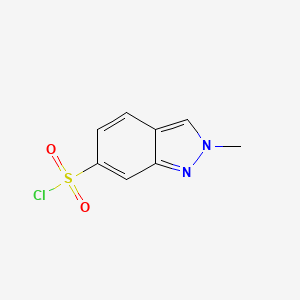

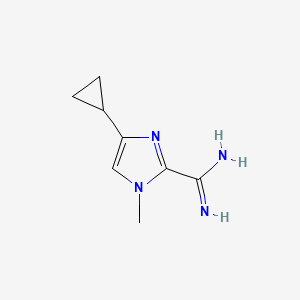

![([4-(4-Fluorophenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1457415.png)
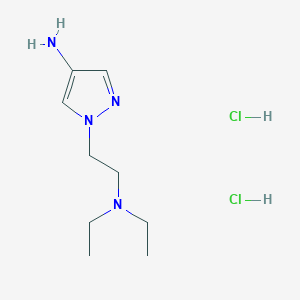
![[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride](/img/structure/B1457417.png)
![7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1457418.png)

![7-Fluoro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1457421.png)
![2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1457422.png)
